Regioisomeric LogP Difference
The target 2‑carboxylate regioisomer exhibits a predicted logP of –0.3007, whereas the 4‑carboxylate isomer (CAS 115996‑72‑0) shows a more hydrophilic logP of –0.71 . This 0.41 log unit difference indicates that the target compound is roughly 2.6‑fold more lipophilic, a property that can significantly enhance passive membrane permeability in cell‑based assays. Both isomers share identical molecular formula (C₇H₁₂O₄) and molecular weight (160.17 g·mol⁻¹), so the difference arises purely from the substitution pattern.
vs Comparator (4‑carboxylate): logP –0.71
ΔlogP +0.41 (approx. 2.6‑fold higher lipophilicity)
| Evidence Dimension | Predicted octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = –0.3007 (methyl 4‑hydroxytetrahydro‑2H‑pyran‑2‑carboxylate, CAS 1818265-13-2) |
| Comparator Or Baseline | logP = –0.71 (methyl 4‑hydroxytetrahydro‑2H‑pyran‑4‑carboxylate, CAS 115996‑72‑0) |
| Quantified Difference | ΔlogP = +0.41 (~2.6‑fold higher lipophilicity) |
| Conditions | Computed by ACD/Labs percepta (Leyan platform) and independently predicted on Molaid platform |
Why This Matters
This logP difference informs ADME screening strategies; the 2‑carboxylate isomer may provide superior cell permeability while retaining acceptable aqueous solubility, making it preferred for intracellular target engagement assays.
